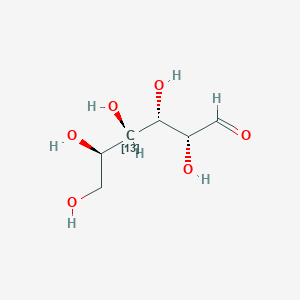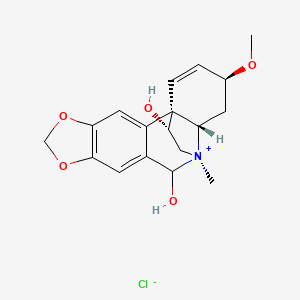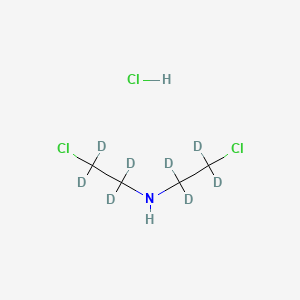
Bis(2-Chloroethyl)amine hydrochloride-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-Chloroethyl)amine hydrochloride-d8 is a deuterated analog of Bis(2-Chloroethyl)amine hydrochloride. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-Chloroethyl)amine hydrochloride-d8 can be synthesized by reacting deuterated diethanolamine with thionyl chloride in chloroform. The reaction is carried out at temperatures below 0°C, with the mixture being stirred at -4 to -6°C. After the addition is complete, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to precipitate the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-Chloroethyl)amine hydrochloride-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative .
Aplicaciones Científicas De Investigación
Bis(2-Chloroethyl)amine hydrochloride-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various chemical compounds, including piperazine derivatives.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(2-Chloroethyl)amine hydrochloride-d8 involves its interaction with biological molecules. The deuterium labeling can influence the compound’s metabolic stability and distribution within the body. The molecular targets and pathways involved include interactions with enzymes and receptors that are part of the metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-Chloroethyl)amine hydrochloride: The non-deuterated analog, used in similar applications but with different pharmacokinetic properties.
2-Chloroethylamine hydrochloride: A related compound with a single chloroethyl group, used in different chemical synthesis applications.
Uniqueness
The uniqueness of Bis(2-Chloroethyl)amine hydrochloride-d8 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool for studying drug metabolism and other biochemical processes .
Propiedades
Fórmula molecular |
C4H10Cl3N |
|---|---|
Peso molecular |
186.53 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2; |
Clave InChI |
YMDZDFSUDFLGMX-PHHTYKMFSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)NC([2H])([2H])C([2H])([2H])Cl.Cl |
SMILES canónico |
C(CCl)NCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


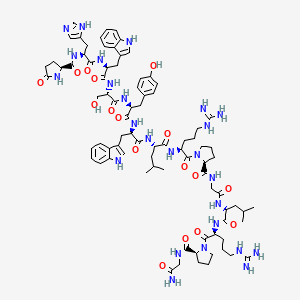
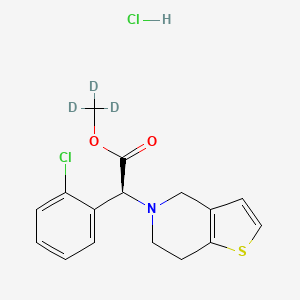
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
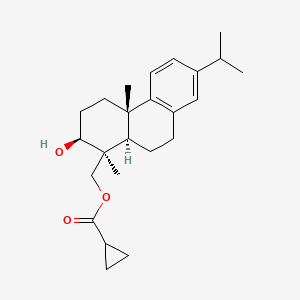

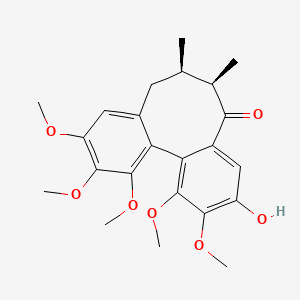


![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
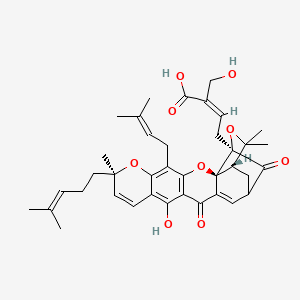
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
